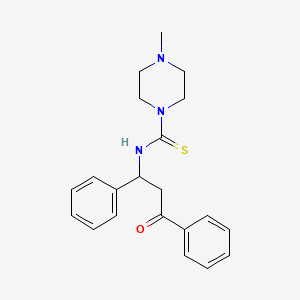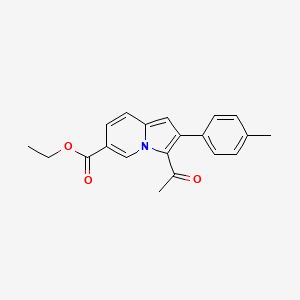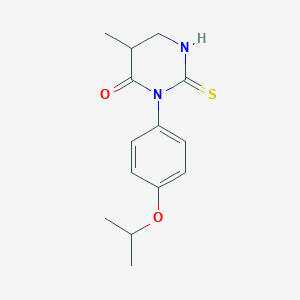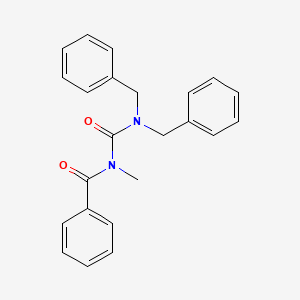
6-deoxy-D-mannono-1,4-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-D-mannono-1,4-lactone is a carbohydrate-based lactone derived from mannose. It is a white solid compound with the molecular formula C6H10O5 and a molecular weight of 162.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Deoxy-D-mannono-1,4-lactone can be synthesized from mannose through a series of chemical reactions. One common method involves the selective oxidation of mannose to form the lactone. This process typically employs reagents such as bromine or chromium (VI) compounds . Another approach involves the dehydrogenation of mannose using transition metal catalysts in the presence of a hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale oxidation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or gold on carbon (Au/C), has been explored to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-D-mannono-1,4-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and chromium (VI) compounds.
Substitution: Reactions involving nucleophilic substitution can be carried out using reagents such as ethyl isocyanoacetate.
Major Products: The major products formed from these reactions include various derivatives of the lactone, such as 2,6-dibromo-2,6-dideoxy-D-alditol derivatives and ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-manno-oct-2-enonate .
Scientific Research Applications
6-Deoxy-D-mannono-1,4-lactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-deoxy-D-mannono-1,4-lactone involves its interaction with specific enzymes and metabolic pathways. For instance, it inhibits β-galactosidase by binding to the enzyme’s active site, thereby preventing the hydrolysis of β-galactosides . This inhibition is attributed to the furanose form of the sugar, which enhances its binding affinity and efficacy .
Comparison with Similar Compounds
- D-Mannono-1,4-lactone
- L-Gulono-1,4-lactone
- D-Glucono-1,5-lactone
- L-Galactono-1,4-lactone
Comparison: 6-Deoxy-D-mannono-1,4-lactone is unique due to the absence of a hydroxyl group at the 6-position, which distinguishes it from other similar lactones. This structural difference imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
106293-98-5 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(3S,4R,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-one |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3/t2-,3-,4+,5-/m1/s1 |
InChI Key |
VASLEPDZAKCNJX-SQOUGZDYSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O |
Canonical SMILES |
CC(C1C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



stannane](/img/structure/B14141311.png)


![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)
![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14141329.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)


![6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14141368.png)

![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)

